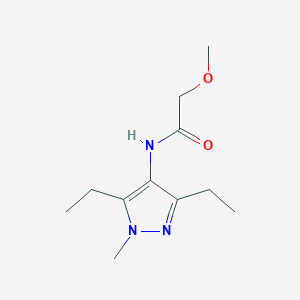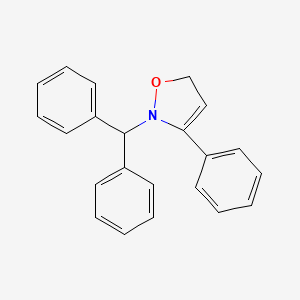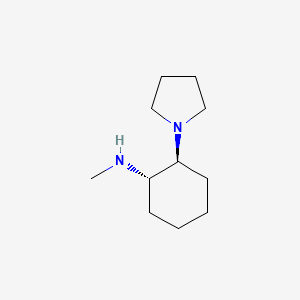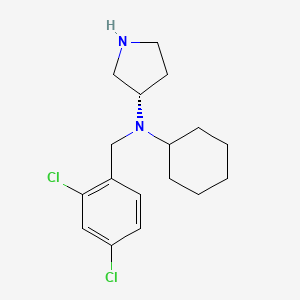![molecular formula C9H11N5O2 B12910954 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 90061-03-3](/img/structure/B12910954.png)
5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine ring substituted with an amino group and an oxazole moiety, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide or nitrile.
Coupling Reaction: The final step involves coupling the oxazole moiety with the pyrimidine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the oxazole ring can yield the corresponding dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidine: Lacks the carbonyl group at the 4-position.
2-Amino-4-(((4-methyloxazol-2-yl)methyl)amino)pyrimidine: Has the amino group at the 2-position instead of the 5-position.
5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4-one: Lacks the hydrogen at the 1-position.
Uniqueness
The presence of both the amino group and the oxazole moiety in 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one provides unique reactivity and binding properties compared to its analogs. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
CAS No. |
90061-03-3 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
5-amino-2-[(4-methyl-1,3-oxazol-2-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-16-7(13-5)3-12-9-11-2-6(10)8(15)14-9/h2,4H,3,10H2,1H3,(H2,11,12,14,15) |
InChI Key |
ICOPYYSSZZSKID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


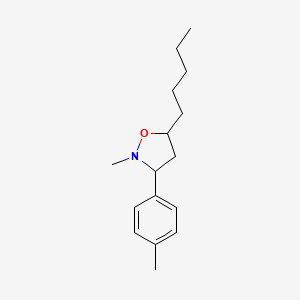
![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)

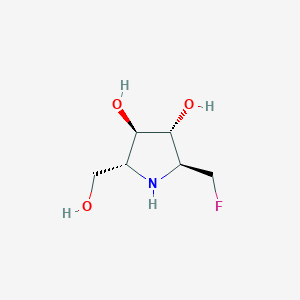
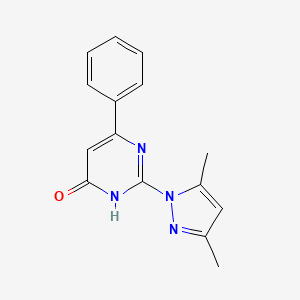

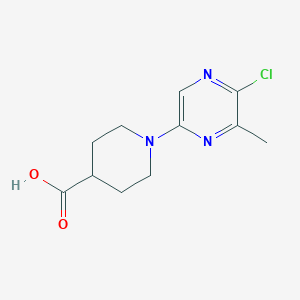
![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)
